N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
Description
N-[(1-Phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative featuring a pyrrolidine ring substituted with a phenyl group and a trifluoromethylphenyl-methanesulfonamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine scaffold may influence pharmacokinetic properties such as bioavailability and receptor interaction .
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2S/c20-19(21,22)16-7-4-6-15(12-16)14-27(25,26)23-13-18-10-5-11-24(18)17-8-2-1-3-9-17/h1-4,6-9,12,18,23H,5,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPUDSUCYLOZCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring and a trifluoromethyl group, which are significant for its biological activity. The presence of the sulfonamide moiety contributes to its pharmacological properties.
- Molecular Formula : C17H21F3N2O2S
- Molecular Weight : 392.43 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring followed by the introduction of the trifluoromethyl and sulfonamide groups. The synthetic route can be summarized as follows:
- Formation of Pyrrolidine : Starting with phenylacetone, a pyrrolidine derivative is formed through reductive amination.
- Introduction of Trifluoromethyl Group : This can be achieved using trifluoromethylating agents like trifluoromethyl iodide.
- Sulfonamide Formation : The final step involves the reaction with methanesulfonyl chloride to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, which may contribute to its potential neuroprotective effects.
- Receptor Modulation : It interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Pharmacological Studies
Recent studies have evaluated the anticonvulsant properties of related compounds featuring similar structural motifs. For instance, derivatives containing the trifluoromethyl group have demonstrated significant activity in maximal electroshock (MES) seizure models, indicating their potential as anticonvulsants.
| Compound | Dose (mg/kg) | MES Protection | Notes |
|---|---|---|---|
| Compound A | 100 | Yes | Effective at 0.5 h |
| Compound B | 300 | Yes | Long duration |
| N-(3-trifluoromethyl)anilides | 100/300 | Yes | High anticonvulsant activity |
Case Studies
-
Anticonvulsant Activity : A study on related compounds revealed that those incorporating trifluoromethyl groups exhibited enhanced efficacy in preventing seizures in animal models. The mechanism was linked to modulation of voltage-gated sodium channels, crucial for neuronal firing.
"The incorporation of fluorine into biologically active molecules provides analogs with increased metabolic stability due to the strength of C–F bonds."
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of pyrrolidine derivatives against oxidative stress-induced neuronal damage, suggesting a therapeutic avenue for neurodegenerative diseases.
Comparison with Similar Compounds
Key Differences :
- In contrast, the benzimidazole derivative in (N-((2-(1-(3-(trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl) methyl) methanesulfonamide) uses a benzimidazole core, which may confer distinct electronic properties and hydrogen-bonding capabilities .
Physical and Chemical Properties
*Molecular weight estimated based on structural similarity to analogs.
- The pyrrolidine ring in the target compound may reduce crystallinity compared to rigid analogs like Example 56 (), which has a high melting point (252–255°C) due to its planar chromen-2-yl and pyrazolo[3,4-d]pyrimidin groups .
- The trifluoromethyl group, common across all compounds, likely improves membrane permeability and resistance to oxidative metabolism .
Research Findings and Implications
- Structural Flexibility : The pyrrolidine ring in the target compound may offer superior binding adaptability compared to rigid analogs, as seen in docking studies () .
- Metabolic Stability : Trifluoromethyl groups in all compounds likely enhance metabolic stability, critical for drug candidates .
- Synthetic Challenges : Complex substituents (e.g., pyrrolidinylmethyl) may necessitate advanced catalytic systems or orthogonal protection strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
